alpha-Ribazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Role in Cobalamin (Vitamin B12) Biosynthesis:

alpha-Ribazole plays a crucial role in the biosynthesis of cobalamin, also known as vitamin B12, in bacteria . It acts as a precursor molecule for the nucleotide loop, a critical component of the cobalamin structure .

Phosphorylation and Enzyme Interaction:

alpha-Ribazole undergoes phosphorylation by the enzyme nicotinate mononucleotide:5,6-dimethylbenzimidazole phosphoribosyltransferase (CobT) to form alpha-Ribazole-5'-phosphate . This phosphorylated form then interacts with the enzyme CobC, also known as alpha-Ribazole phosphatase, which removes the phosphate group to generate the final ribose moiety for the cobalamin structure .

Research Focus:

Research on alpha-Ribazole primarily focuses on understanding its specific function and interactions within the cobalamin biosynthetic pathway. This knowledge helps researchers:

Develop new antibiotics

Studying the enzymes involved in cobalamin biosynthesis, like CobT and CobC, could lead to the development of novel antibiotics that target these enzymes and disrupt cobalamin production in pathogenic bacteria .

Enhance understanding of bacterial physiology

Elucidating the role of alpha-Ribazole in bacteria provides valuable insights into their metabolic processes and potential vulnerabilities, contributing to advancements in various fields such as microbiology and biotechnology.

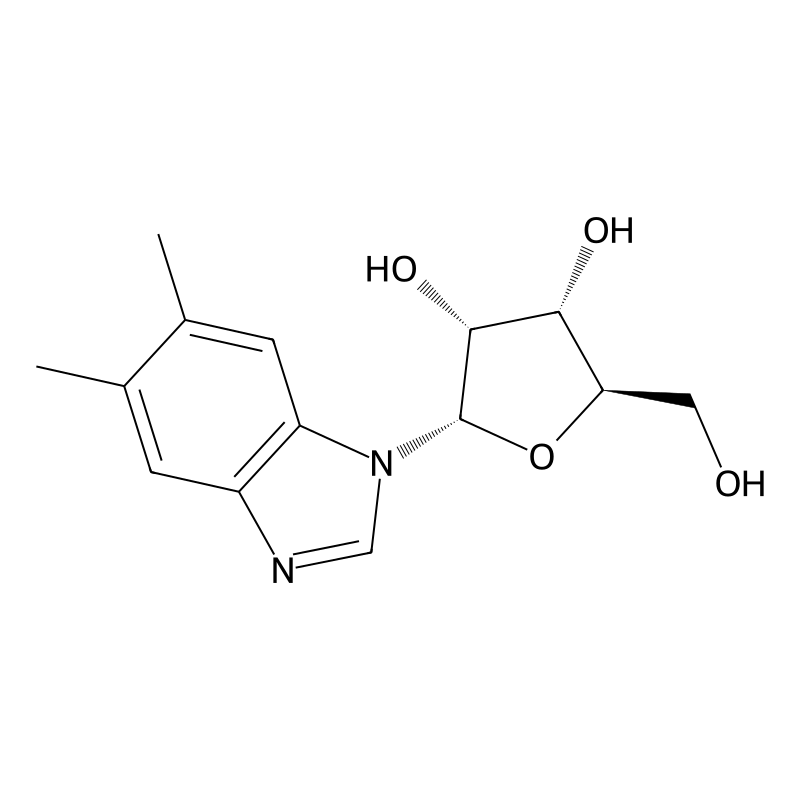

Alpha-ribazole is a chemical compound classified as a 1-ribosylbenzimidazole and a dimethylbenzimidazole, with the molecular formula C₁₄H₁₈N₂O₄. It plays a significant role as a metabolite in organisms such as Escherichia coli and mice, indicating its biological importance in various metabolic pathways . Alpha-ribazole is particularly noted for its involvement in the biosynthesis of cobamides, which are essential for cellular processes in many living organisms .

The biological activity of alpha-ribazole is closely linked to its role in the metabolism of vitamin B12 (cobalamin). It serves as a precursor in the biosynthetic pathway of adenosylcobalamin, an active form of vitamin B12 that is vital for numerous enzymatic reactions, including those involved in DNA synthesis and energy metabolism . Furthermore, studies have shown that alpha-ribazole exhibits potential antimicrobial properties due to its involvement in essential metabolic processes within bacterial cells .

Alpha-ribazole can be synthesized through various methods. One common approach involves the chemical hydrolysis of cobalamin (vitamin B12), followed by enzymatic dephosphorylation of the resulting alpha-ribazole phosphate. This method effectively yields alpha-ribazole while preserving its structural integrity . Additionally, it can be synthesized via enzymatic pathways utilizing specific kinases that facilitate the transfer of ribosyl groups to benzimidazoles .

Alpha-ribazole has several applications, particularly in biochemistry and pharmacology. Its primary application lies in studying vitamin B12 metabolism and its derivatives. Researchers utilize alpha-ribazole to investigate metabolic pathways involving cobamides and their physiological roles. Moreover, due to its biological activity, alpha-ribazole may have potential therapeutic applications in treating conditions related to vitamin B12 deficiency or microbial infections .

Studies on the interactions of alpha-ribazole with other biomolecules have revealed its significance in metabolic regulation. For instance, the interaction between alpha-ribazole and specific enzymes such as phosphatases and kinases highlights its role as a substrate and product within metabolic pathways. Understanding these interactions is crucial for elucidating the biochemical mechanisms underlying vitamin B12 metabolism and its related disorders .

Alpha-ribazole shares structural similarities with several other compounds, particularly within the class of ribosylated benzimidazoles. Here are some notable compounds for comparison:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Beta-Ribazole | 1-Ribosylbenzimidazole | Exists as a different isomer with distinct properties |

| Adenosine | Nucleoside | Involves ribose linked to adenine; critical for energy transfer |

| 5,6-Dimethylbenzimidazole | Benzimidazole derivative | Serves as a base component in various nucleotides |

Alpha-ribazole's uniqueness lies in its specific ribosylation pattern and its direct involvement in vitamin B12 biosynthesis, which distinguishes it from other compounds within this category . Its ability to act as both a metabolite and a substrate for critical enzymatic reactions underscores its importance in biochemical research and potential therapeutic applications.

Alpha-ribazole was first identified during investigations into the hydrolysis products of vitamin B₁₂. Early studies revealed that alkaline treatment of cyanocobalamin (CNB₁₂) released a ribonucleotide-like structure, later characterized as α-ribazole. The development of boronate affinity chromatography in the 2010s enabled efficient isolation of α-ribazole from B₁₂ hydrolysates, achieving yields of 85% from theoretically recoverable amounts. This advancement facilitated biochemical studies of α-ribazole kinase (CblS) and transporter (CblT) systems in Firmicutes, which lack the canonical nicotinate mononucleotide (NaMN):5,6-dimethylbenzimidazole (DMB) phosphoribosyltransferase (CobT) found in Proteobacteria.

Structural Significance in Cobamide Biochemistry

α-Ribazole’s structure consists of a benzimidazole moiety (5,6-dimethylbenzimidazole) linked via an α-N-glycosidic bond to ribose (Table 1). This α-configuration distinguishes it from typical β-nucleosides and is critical for its role in cobamide assembly. The molecule’s phosphorylation product, α-ribazole-5′-phosphate (α-RP), serves as the direct precursor for the nucleotide loop in adenosylcobalamin (AdoCbl). Enzymatic studies of Geobacillus kaustophilus CblS (GkCblS) revealed a strong preference for α-ribosides, with apparent Km values of 358 μM for α-ribazole and 297 μM for ATP. In contrast, β-linked analogs like β-ribazole are not phosphorylated, highlighting the enzyme’s stereospecificity.

Table 1: Chemical Properties of α-Ribazole

Taxonomic Distribution across Prokaryotic Systems

α-Ribazole metabolism exhibits phylum-specific patterns:

- Firmicutes (e.g., Geobacillus, Listeria): Utilize CblT/CblS systems to salvage environmental α-ribazole, phosphorylating it to α-RP.

- Proteobacteria (e.g., Salmonella enterica): Synthesize α-RP de novo via CobT-mediated phosphoribosylation of DMB using NaMN.

- Archaea (e.g., Methanosarcina mazei): Employ CobZ, a nonorthologous phosphatase, to dephosphorylate α-RP during cobalamin biosynthesis.

Notably, 17% of bacteria possess partial cobamide biosynthesis pathways, relying on α-ribazole salvaging to compensate for metabolic gaps. This distribution reflects ecological adaptations to variable oxygen levels and nutrient availability, as anaerobic Firmicutes often bypass oxygen-dependent DMB synthesis by importing α-ribazole directly.

Evolutionary Importance in Vitamin B₁₂ Pathways

The duality of α-RP synthesis pathways—CobT-dependent vs. CblS/CblT-mediated—illustrates convergent evolution in cobamide biosynthesis. While Proteobacteria and Archaea retained ancestral CobT/CobZ systems, Firmicutes evolved ATP-dependent kinases (CblS) to exploit environmental α-ribazole, enabling niche specialization in nutrient-poor environments. Phylogenetic analyses suggest that horizontal gene transfer of cblS/cblT operons facilitated the spread of α-ribazole salvaging among anaerobic taxa. This evolutionary flexibility underscores α-ribazole’s role as a metabolic linchpin, bridging de novo synthesis and environmental adaptation in microbial communities.

The enzymatic synthesis of α-ribazole-phosphate (α-RP), the activated form of α-ribazole, occurs via two distinct pathways: the canonical nicotinate mononucleotide:5,6-dimethylbenzimidazole (DMB) phosphoribosyltransferase (CobT)-dependent pathway and the CblT/CblS-dependent salvage pathway.

CobT-Dependent Pathway

In Salmonella enterica and other Proteobacteria, CobT catalyzes the transfer of a phosphoribosyl group from nicotinate mononucleotide (NaMN) to DMB, forming α-RP [4]. Structural studies of CobT reveal a conserved active site that binds NaMN and DMB, facilitating a nucleophilic substitution reaction that generates the α-N-glycosidic bond [4]. The reaction proceeds without significant movement of the nicotinate or phosphate groups, but involves a 1.2 Å shift of the ribose and DMB moieties toward each other [4]. CobT’s specificity for α-N-glycosidic bond formation is critical, as β-linked intermediates are not substrates for downstream cobamide assembly [2].

CblT/CblS Salvage Pathway

In Listeria innocua and other Firmicutes lacking CobT homologs, α-ribazole is salvaged from the environment via the ECF transporter CblT and phosphorylated by the ATP-dependent kinase CblS to form α-RP [1]. Geobacillus kaustophilus CblS (GkCblS) exemplifies this salvage mechanism, exhibiting a Kₘ of 358 μM for α-ribazole and 297 μM for ATP, with strict specificity for α-N-linked ribosides [2]. This pathway enables bacteria to bypass de novo DMB synthesis under oxygen-limited conditions, as α-ribazole can be derived from environmental or symbiotic sources [1] [5].

Metabolic Precursors and Intermediates

α-Ribazole biosynthesis intersects with central metabolic pathways through its precursors: DMB and NaMN.

DMB Biosynthesis

DMB, the lower ligand base, is synthesized aerobically via the BluB enzyme in Rhodobacter capsulatus and other α-proteobacteria, which cleaves flavin mononucleotide (FMNH₂) to yield DMB and erythrose-4-phosphate [1] [5]. In anaerobic bacteria, DMB is often salvaged from external sources or replaced by alternative bases (e.g., adenine, phenol), necessitating cobamide remodeling enzymes like CbiZ [1] [5].

NaMN and Ribose-5-Phosphate

NaMN, derived from the NAD⁺ salvage pathway, provides the phosphoribosyl group for CobT-mediated α-RP synthesis [4]. Ribose-5-phosphate, a pentose phosphate pathway intermediate, serves as the ribose donor in organisms utilizing the CblS-dependent salvage pathway [1].

Key Intermediates

- α-Ribazole: Synthesized via CobT or salvaged via CblT.

- α-Ribazole-5′-phosphate (α-RP): The kinase product of CblS or the transferase product of CobT, essential for ligation to cobinamide [1] [4].

Comparative Biosynthetic Pathways Across Bacterial Phyla

Proteobacteria

In Salmonella enterica (Gammaproteobacteria), the CobT-dependent pathway dominates, with DMB synthesized endogenously under aerobic conditions [1] [4]. BluB homologs enable oxygen-dependent DMB production, coupling α-RP synthesis to redox status [1].

Firmicutes

Listeria innocua lacks CobT and BluB, relying entirely on CblT/CblS to salvage α-ribazole [1]. This adaptation reflects niche-specific resource availability, as Listeria inhabits environments where α-ribazole is accessible (e.g., host tissues) [1].

Actinobacteria and Bacteroidetes

Propionibacterium acnes (Actinobacteria) retains both CobT and CblS homologs, suggesting metabolic flexibility [1]. In contrast, Bacteroidetes often lack BluB and depend on cross-feeding for DMB, necessitating robust α-ribazole salvage systems [5].

Environmental Adaptations

Anaerobic methanogens (e.g., Methanosarcina spp.) utilize alternative lower ligands (e.g., 5-hydroxybenzimidazole) but retain α-ribazole kinase homologs, indicating evolutionary conservation of salvage mechanisms [5].

Integration with Corrinoid Metabolism

Cobinamide to Adenosylcobalamin

α-RP is ligated to cobinamide (Cbi) by the ATP-dependent synthase CobS, forming adenosylcobalamin (AdoCbl) [1]. In Listeria innocua, this step depends on salvaged α-RP, as Cbi cannot be modified without an active lower ligand [1].

Cobamide Remodeling

Bacteria with CbiZ amidohydrolase remodel mismatched cobamides (e.g., phenol-cobamide) by hydrolyzing the incorrect base and attaching α-RP, ensuring metabolic compatibility [1] [5].

Regulatory Interactions

Oxygen levels influence pathway choice: BluB-dependent DMB synthesis is favored under aerobic conditions, while anaerobic environments select for salvage pathways [1] [5]. In Geobacillus kaustophilus, CblS’s broad substrate specificity allows activation of diverse α-ribosides, enabling cobamide diversification in nutrient-variable habitats [2].

Molecular Structure and Chemical Properties

Alpha-ribazole (molecular formula C14H18N2O4, molecular weight 278.30 g/mol) is a ribosylated derivative of 5,6-dimethylbenzimidazole, characterized by its distinctive α-glycosidic linkage between the benzimidazole base and the ribose sugar moiety [1] [2] [3]. The compound exhibits a melting point of 198-199°C and demonstrates positive optical rotation with [α]D23 +14° (c = 0.9 in pyridine) [4] [5]. This specific stereochemical configuration is essential for its recognition by the enzymatic machinery involved in cobalamin biosynthesis.

The benzimidazole ring system within alpha-ribazole serves as the primary coordination site for the cobalt ion in the mature cobalamin molecule [6] [7] [8]. The 5,6-dimethyl substituents on the benzimidazole ring are particularly significant, as they provide specificity for enzyme recognition and contribute to the overall stability of the cobalamin structure [9] [10] [11]. These methyl groups create a hydrophobic environment that influences the binding affinity of the molecule to various cobalamin-dependent enzymes.

Nucleotide Loop Integration

The integration of alpha-ribazole into the cobalamin nucleotide loop represents a sophisticated molecular assembly process that connects the lower ligand to the corrin ring system through an aminopropanol linker [12] [13] [14]. This nucleotide loop structure is essential for the proper folding and functional orientation of the cobalamin molecule, allowing the benzimidazole moiety to coordinate with the cobalt ion from the lower axial position [15] [16] [17].

The nucleotide loop assembly involves multiple enzymatic steps that ensure the correct spatial arrangement of the alpha-ribazole unit relative to the corrin macrocycle [18] [12] [13]. This precise positioning is crucial for the electronic properties of the cobalamin cofactor, as the lower ligand significantly influences the reactivity of the cobalt center and the stability of the cobalt-carbon bond in adenosylcobalamin [19] [20].

Coordination Chemistry and Binding Characteristics

The coordination between alpha-ribazole and the cobalt ion in cobalamin involves a nitrogen atom from the benzimidazole ring, creating a coordinate covalent bond that can be reversibly formed and broken under physiological conditions [6] [7] [8]. This coordination bond is weaker than the equatorial bonds formed by the corrin ring nitrogens, allowing for the potential replacement of the benzimidazole ligand with other nitrogen-containing bases under certain conditions [7] [8].

The binding affinity of alpha-ribazole-containing cobalamins varies significantly depending on the specific enzyme or binding protein involved [15] [16] [17]. Studies have demonstrated that the presence of the 5,6-dimethylbenzimidazole moiety enhances the binding affinity of cobalamin to most cobalamin-dependent enzymes compared to cobalamins containing alternative lower ligands [19] [20]. This enhanced affinity is attributed to specific hydrophobic interactions between the methyl groups and amino acid residues in the enzyme active sites.

Conversion Mechanisms to Alpha-Ribazole-Phosphate

CobT-Mediated Phosphoribosylation

The conversion of 5,6-dimethylbenzimidazole to alpha-ribazole-5'-phosphate is catalyzed by the CobT enzyme (EC 2.4.2.21), which functions as a nicotinate mononucleotide:dimethylbenzimidazole phosphoribosyltransferase [21] [9] [11]. This enzyme demonstrates remarkable substrate specificity, preferentially activating 5,6-dimethylbenzimidazole over other potential lower ligand bases [9] [10] [11]. The CobT enzyme utilizes nicotinate mononucleotide as the ribose-5'-phosphate donor, transferring the phosphoribosyl moiety to the N1 position of the benzimidazole ring through an SN2 mechanism [11].

The active site of CobT contains several critical residues that determine substrate specificity and catalytic efficiency [11]. Structural studies have revealed that glutamate residues within the active site play primary roles in maintaining the proper conformation of the enzyme rather than directly participating in the catalytic mechanism [11]. The positioning of substrates within the active site triggers the nucleophilic attack at the C1 ribose carbon of nicotinate mononucleotide, resulting in the formation of the α-glycosidic bond.

Alternative Pathways and CblS/CblT Systems

In organisms lacking the traditional CobT enzyme, alternative pathways for alpha-ribazole-5'-phosphate synthesis have been identified [22] [23]. The CblS enzyme represents a novel alpha-ribazole kinase that directly phosphorylates alpha-ribazole using ATP as the phosphate donor [22] [23]. This pathway circumvents the need for the CobT-mediated phosphoribosylation reaction and provides an alternative route for alpha-ribazole-5'-phosphate synthesis.

The CblS enzyme from Listeria innocua demonstrates optimal activity at pH 7.0 and 35°C, with a requirement for high concentrations of KCl (750 mM) for maximum activity [22]. The enzyme shows strict specificity for Mg2+ as the required divalent cation, with reduced activity observed when other metal ions are substituted [22]. The CblT enzyme works in conjunction with CblS, converting alpha-ribazole to the riboside form that can subsequently be phosphorylated [22] [23].

Kinetic Parameters and Reaction Mechanisms

The kinetic parameters of alpha-ribazole-5'-phosphate formation vary significantly depending on the enzymatic pathway employed [24] [25]. The CobS enzyme, which utilizes alpha-ribazole-5'-phosphate as a substrate, demonstrates a preference for the phosphorylated form that is at least 100-fold higher than for the unphosphorylated alpha-ribazole [24] [25]. This dramatic difference in substrate preference indicates that the phosphate group serves as a crucial recognition element for the CobS enzyme.

The reaction mechanism for CobT involves the formation of a ternary complex between the enzyme, nicotinate mononucleotide, and 5,6-dimethylbenzimidazole [11]. The catalytic mechanism proceeds through proper substrate positioning rather than requiring a specific catalytic base, suggesting that the enzyme primarily functions through substrate orientation and stabilization of the transition state [11]. This mechanism is consistent with the observed lack of requirement for specific catalytic residues in the active site.

Nucleotide Loop Assembly Processes

CobS-Catalyzed Condensation Reactions

The CobS enzyme (EC 2.7.8.26) catalyzes the final step in cobalamin biosynthesis, specifically the condensation of adenosylcobinamide-GDP with alpha-ribazole-5'-phosphate to form adenosylcobalamin-5'-phosphate [12] [24] [25]. This enzyme demonstrates remarkable substrate specificity, showing significantly higher activity with alpha-ribazole-5'-phosphate compared to the unphosphorylated form [24] [25]. The CobS enzyme is localized to the inner membrane of bacterial cells, indicating that nucleotide loop assembly occurs in a membrane-associated environment [26].

The reaction mechanism involves the nucleophilic attack of the alpha-ribazole-5'-phosphate on the adenosylcobinamide-GDP substrate, resulting in the displacement of GMP and the formation of the nucleotide loop structure [12] [27]. The enzyme can utilize both alpha-ribazole-5'-phosphate and alpha-ribazole as substrates, though the efficiency with the phosphorylated form is substantially higher [27] [24]. This substrate preference has important implications for the regulation of cobalamin biosynthesis and the timing of the various enzymatic steps.

Temporal Regulation and Enzyme Coordination

The assembly of the nucleotide loop involves precise temporal coordination between multiple enzymatic activities [12] [13] [14]. The CobU enzyme functions as a bifunctional enzyme that activates adenosylcobinamide through phosphorylation and GDP attachment, creating the activated substrate for CobS [28] [27]. The CobT enzyme operates in parallel to generate the alpha-ribazole-5'-phosphate substrate, ensuring that both components are available for the final condensation reaction [12] [27].

The timing of these reactions is crucial for efficient cobalamin biosynthesis, as the accumulation of intermediates can lead to metabolic imbalances and reduced overall pathway efficiency [24] [25]. The CobC enzyme plays a regulatory role by controlling the dephosphorylation of alpha-ribazole-5'-phosphate and adenosylcobalamin-5'-phosphate, effectively determining the final step in the biosynthetic pathway [24] [29] [25].

Membrane-Associated Assembly Mechanisms

The membrane localization of the CobS enzyme suggests that nucleotide loop assembly occurs in a specialized membrane environment that may facilitate the proper folding and assembly of the cobalamin molecule [26]. The association with the inner membrane may provide a platform for the coordination of multiple enzymatic activities and the efficient transfer of intermediates between different enzyme systems [26].

The membrane association may also play a role in the regulation of cobalamin biosynthesis by providing a mechanism for the spatial organization of the enzymatic machinery [26]. This organization could ensure that the various steps of nucleotide loop assembly occur in the proper sequence and that the final product is correctly assembled and transported to its site of utilization [26].

Structural Requirements for Cobamide Functionality

Benzimidazole Ring System Requirements

The benzimidazole ring system within alpha-ribazole is absolutely essential for cobamide functionality, as it provides the primary coordination site for the cobalt ion in the lower axial position [6] [7] [8]. The aromatic ring system must maintain its planarity and electron density distribution to ensure proper coordination geometry with the cobalt center [16] [17]. Any modifications to the benzimidazole ring that alter its electronic properties or spatial orientation can significantly impact the functionality of the resulting cobamide.

The nitrogen atoms within the benzimidazole ring play distinct roles in cobamide function [6] [7] [8]. The N1 nitrogen serves as the attachment point for the ribose moiety, while the N3 nitrogen acts as the coordination site for the cobalt ion [7] [8]. The proper positioning of these nitrogen atoms is crucial for maintaining the correct electronic environment around the cobalt center and ensuring the appropriate reactivity of the cobalt-carbon bond in adenosylcobalamin.

Methyl Group Positioning and Enzyme Recognition

The 5,6-dimethyl substituents on the benzimidazole ring are critical for enzyme recognition and substrate specificity [9] [10] [11]. These methyl groups create a unique molecular signature that is recognized by cobalamin-dependent enzymes and transport proteins [9] [10] [11]. The positioning of these methyl groups affects the overall shape and hydrophobic properties of the molecule, influencing its binding affinity to various protein targets.

Structural studies have demonstrated that the methyl groups participate in specific hydrophobic interactions with amino acid residues in enzyme active sites [11]. These interactions contribute to the overall binding affinity and specificity of cobalamin-dependent enzymes, explaining why cobalamins containing 5,6-dimethylbenzimidazole are generally preferred over those containing alternative lower ligands [19] [9] [20].

Ribose Configuration and Glycosidic Linkage

The ribose moiety within alpha-ribazole must maintain the correct stereochemical configuration to ensure proper functionality [1] [30] [3]. The α-D-ribofuranose configuration is specifically required for recognition by the biosynthetic enzymes and for the proper assembly of the nucleotide loop structure [1] [31] [27]. Any alterations to the ribose stereochemistry can prevent the molecule from serving as a substrate for the key enzymes in the pathway.

The α-glycosidic linkage between the ribose and benzimidazole moieties is essential for the proper orientation of the molecule within enzyme active sites [1] [31] [27]. This linkage provides the correct spatial relationship between the ribose phosphate group and the benzimidazole ring, allowing for efficient recognition by the CobS enzyme and subsequent incorporation into the cobalamin structure [27].

Phosphate Group Functionality and Activation

The phosphate group in alpha-ribazole-5'-phosphate serves as a temporary activation moiety that enhances the molecule's recognition by key enzymes in the biosynthetic pathway [12] [24] [25]. The phosphate group increases the binding affinity of the molecule to the CobS enzyme by at least 100-fold, demonstrating its crucial role in the efficient assembly of the nucleotide loop [24] [25]. This activation mechanism ensures that the final steps of cobalamin biosynthesis occur with high efficiency and specificity.

The phosphate group also provides a regulatory mechanism for controlling the timing of cobalamin biosynthesis [24] [29] [25]. The CobC enzyme can dephosphorylate both alpha-ribazole-5'-phosphate and adenosylcobalamin-5'-phosphate, effectively controlling the availability of substrates for the final biosynthetic steps and the production of the active cobalamin cofactor [24] [29] [25].

Hydrogen Bonding and Protein Interactions

The hydrogen bonding capability of alpha-ribazole is critical for its interactions with enzymes and binding proteins throughout the cobalamin biosynthetic pathway [15] [16] [17]. The hydroxyl groups on the ribose moiety and the nitrogen atoms in the benzimidazole ring participate in extensive hydrogen bonding networks that stabilize enzyme-substrate complexes and facilitate catalysis [15] [16] [17].

These hydrogen bonding interactions are particularly important for the proper folding and stability of the nucleotide loop structure in the completed cobalamin molecule [15] [16] [17]. The network of hydrogen bonds helps maintain the correct spatial relationship between the lower ligand and the corrin ring system, ensuring that the cobalt ion is properly coordinated and that the molecule maintains its biological activity [15] [16] [17].